molecular formula C14H16O3 B2791834 2-Benzyl-5-oxocyclohexanecarboxylic acid CAS No. 92251-81-5

2-Benzyl-5-oxocyclohexanecarboxylic acid

Cat. No. B2791834
CAS RN: 92251-81-5
M. Wt: 232.279
InChI Key: RPYASTUWLRHTAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Benzyl-5-oxocyclohexanecarboxylic acid involves the reaction of benzyl chloride and 5-oxocyclohexanecarboxylic acid.


Molecular Structure Analysis

The molecular formula of 2-Benzyl-5-oxocyclohexanecarboxylic acid is C14H16O3 . Its average mass is 232.275 Da and its monoisotopic mass is 232.109940 Da .

Scientific Research Applications

Enantioselective Fluorescent Recognition

2-Benzyl-5-oxocyclohexanecarboxylic acid derivatives have been explored for their ability to act as enantioselective fluorescent sensors. One study demonstrated the potential of cyclohexane-1,2-diamine-based bisbinaphthyl macrocycles for highly enantioselective fluorescent responses to chiral acids, including alpha-hydroxycarboxylic acids and N-protected amino acids. This indicates their potential in enantioselective recognition and analysis (Li et al., 2007).

Plasticizer Identification and Analysis

Derivatives of 2-Benzyl-5-oxocyclohexanecarboxylic acid, like 1,2-Cyclohexane dicarboxylic acid diisononyl ester, have been identified as new generation plasticizers. Studies using GC/MS and ESI/MS methods have been conducted to analyze these plasticizers in polymers, particularly PVC, to reduce toxic effects on human health (Dziwiński et al., 2017).

Catalysis in Chemical Reactions

Ethyl 2-oxocyclohexanecarboxylate, a related compound, has been employed as an efficient ligand for copper-catalyzed coupling reactions. This application spans a variety of chemical syntheses, including the formation of N-arylamides, aryl ethers, and aryl thioethers, showcasing its versatility and efficiency in catalysis (Lv & Bao, 2007).

Photocarboxylation of Benzylic C–H Bonds

In a related study, the photocarboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids was achieved under metal-free conditions. This showcases a novel application in organic synthesis and pharmaceutical manufacturing (Meng et al., 2019).

Hydrocarboxylation Catalyst

A Copper(ii) metal-organic framework has been used as a catalyst for the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid. This demonstrates an efficient method for alkane hydrocarboxylation in an ionic liquid under mild conditions, expanding the utility of these compounds in industrial processes (Paul et al., 2016).

Enantioselective Synthesis

In pharmaceutical research, enantioselective synthesis of benzyl derivatives, like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been described. This is essential for developing potent CCR2 antagonists, highlighting the significance in drug discovery (Campbell et al., 2009).

properties

IUPAC Name

2-benzyl-5-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-12-7-6-11(13(9-12)14(16)17)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYASTUWLRHTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(C1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-oxocyclohexanecarboxylic acid

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